molecular formula C22H28N2O2S B11564493 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dipropylcarbamothioate

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dipropylcarbamothioate

Cat. No.: B11564493
M. Wt: 384.5 g/mol
InChI Key: WYYVWBXDGRJKQD-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with dimethylphenyl and dipropylcarbamothioyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as N-(2,3-dimethylphenyl)-2-(propionylamino)benzamide and 3-borono-N-(2,3-dimethylphenyl)benzamide .

Uniqueness

N-(2,3-DIMETHYLPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate

InChI

InChI=1S/C22H28N2O2S/c1-5-14-24(15-6-2)22(27)26-19-12-10-18(11-13-19)21(25)23-20-9-7-8-16(3)17(20)4/h7-13H,5-6,14-15H2,1-4H3,(H,23,25)

InChI Key

WYYVWBXDGRJKQD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

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